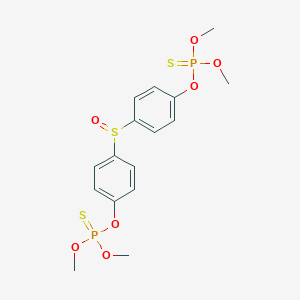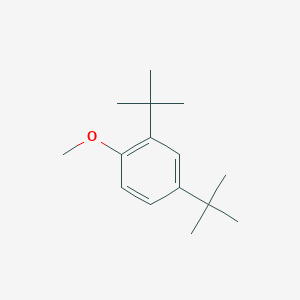
2,4-Di-tert-butyl-1-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butyl-1-methoxybenzene, also known as DTBOM, is a chemical compound that belongs to the group of alkylated phenols. It is widely used in scientific research for its unique properties and mechanism of action. DTBOM is a colorless crystalline solid that is highly stable and resistant to oxidation. It has a molecular formula of C16H26O and a molecular weight of 234.38 g/mol.
Mecanismo De Acción
2,4-Di-tert-butyl-1-methoxybenzene exerts its antioxidant activity through several mechanisms, including hydrogen atom transfer, electron transfer, and radical adduct formation. It can scavenge various types of free radicals, such as hydroxyl radicals, superoxide radicals, and peroxyl radicals, by donating hydrogen atoms or electrons. 2,4-Di-tert-butyl-1-methoxybenzene can also form stable adducts with free radicals, which can prevent further damage to cells and biomolecules.
Efectos Bioquímicos Y Fisiológicos
2,4-Di-tert-butyl-1-methoxybenzene has been shown to have several biochemical and physiological effects, including the inhibition of lipid peroxidation, the protection of DNA from oxidative damage, and the modulation of various signaling pathways. 2,4-Di-tert-butyl-1-methoxybenzene can also enhance the activity of various antioxidant enzymes, such as superoxide dismutase and catalase, which can further enhance its antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Di-tert-butyl-1-methoxybenzene has several advantages for lab experiments, including its high stability, solubility, and purity. It can be easily synthesized and purified, and its properties can be easily characterized using various analytical techniques, such as NMR, IR, and MS. However, 2,4-Di-tert-butyl-1-methoxybenzene also has some limitations, including its toxicity at high concentrations, its limited water solubility, and its potential interference with some assays.
Direcciones Futuras
2,4-Di-tert-butyl-1-methoxybenzene has several potential future directions for scientific research, including its application in drug discovery and development, its use as a biomarker for oxidative stress and disease, and its potential as a therapeutic agent for various diseases. 2,4-Di-tert-butyl-1-methoxybenzene can also be used as a model compound for designing new antioxidants and free radical scavengers with improved properties and efficacy. Further studies are needed to fully understand the mechanism of action of 2,4-Di-tert-butyl-1-methoxybenzene and its potential applications in various fields of research.
Métodos De Síntesis
2,4-Di-tert-butyl-1-methoxybenzene can be synthesized through several methods, including the reaction of 2,4-dimethylphenol with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction produces 2,4-Di-tert-butyl-1-methoxybenzene as the major product, which can be isolated through crystallization or distillation. Another method involves the reaction of 2,4-dimethylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Aplicaciones Científicas De Investigación
2,4-Di-tert-butyl-1-methoxybenzene has been extensively used in scientific research as a model compound for studying the mechanism of action of antioxidants and free radical scavengers. It has been shown to possess strong antioxidant activity, which can protect cells from oxidative stress and damage. 2,4-Di-tert-butyl-1-methoxybenzene has also been used as a probe for studying the interaction between antioxidants and free radicals, which is crucial for understanding the role of antioxidants in preventing various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
Número CAS |
17177-98-9 |
|---|---|
Nombre del producto |
2,4-Di-tert-butyl-1-methoxybenzene |
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-1-methoxybenzene |
InChI |
InChI=1S/C15H24O/c1-14(2,3)11-8-9-13(16-7)12(10-11)15(4,5)6/h8-10H,1-7H3 |
Clave InChI |
VDXHGRZJSAONIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





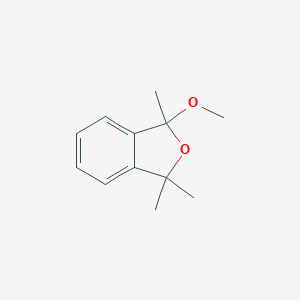
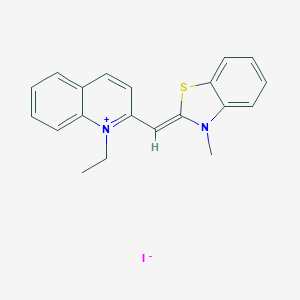
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
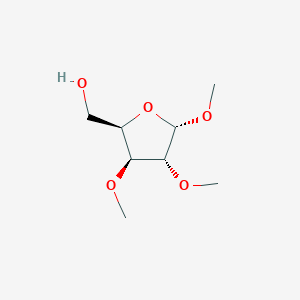
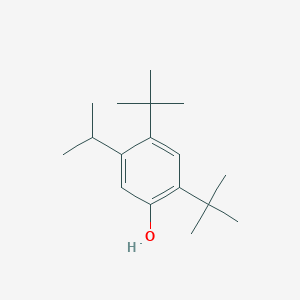
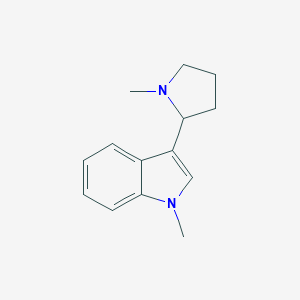
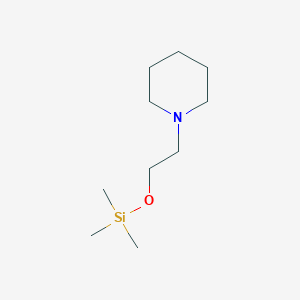
![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)
